molecular formula C15H21NO3 B7476185 Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone

Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone

Cat. No. B7476185
M. Wt: 263.33 g/mol
InChI Key: PCWZRKWECJFWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the azobenzene family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone is based on its ability to undergo photoisomerization, which results in a change in its molecular structure and properties. This property has been exploited in various applications, such as the development of molecular switches and photo-responsive materials.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

The advantages of using Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone in lab experiments include its unique properties, high yield synthesis method, and low toxicity. However, its limitations include its sensitivity to light and temperature, which can affect its stability and properties.

Future Directions

There are several future directions for the research and development of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Studying its potential applications in the field of molecular switches and photo-responsive materials.
3. Investigating its potential use in drug delivery systems, particularly for targeted delivery and controlled release.
4. Exploring its potential applications in the field of optoelectronics, such as in the development of organic light-emitting diodes (OLEDs).
5. Investigating its potential use as a biosensor for detecting specific biomolecules.
In conclusion, this compound is a chemical compound that has significant potential for various scientific research applications. Its unique properties and low toxicity make it an attractive candidate for drug delivery, molecular switches, and photo-responsive materials. Further research and development in this field are necessary to fully explore its potential applications and benefits.

Synthesis Methods

The synthesis of Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone involves the reaction between 4-methoxyphenol and 2-chlorobenzoyl chloride in the presence of sodium azide and copper (I) iodide. The reaction takes place under mild conditions and produces a high yield of the desired product.

Scientific Research Applications

Azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and molecular switches. Its unique properties, such as photoisomerization and thermal stability, make it an attractive candidate for these applications.

properties

IUPAC Name

azocan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-12-7-8-13(14(17)11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWZRKWECJFWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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